Pancreatic lipase/Carboxylesterase 1-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pancreatic lipase/Carboxylesterase 1-IN-1 is a compound that acts as a dual inhibitor of pancreatic lipase and human carboxylesterase 1. Pancreatic lipase is a key enzyme involved in the digestion of dietary fats, while human carboxylesterase 1 plays a significant role in lipid metabolism and the detoxification of various xenobiotics and endogenous compounds . The inhibition of these enzymes is of great interest for the treatment of metabolic diseases such as obesity and hyperlipidemia .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pancreatic lipase/Carboxylesterase 1-IN-1 involves the preparation of triterpenoid derivatives. The process typically starts with natural triterpenoids such as oleanolic acid and ursolic acid. These compounds undergo various chemical modifications, including acetylation and ketal formation, to enhance their inhibitory activity against pancreatic lipase and human carboxylesterase 1 .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction of natural triterpenoids from plant sources, followed by chemical synthesis and purification processes. The production process is optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Pancreatic lipase/Carboxylesterase 1-IN-1 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of functional groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens or alkylating agents.
Major Products: The major products formed from these reactions include various derivatives of the original triterpenoid structure, each with different inhibitory activities against pancreatic lipase and human carboxylesterase 1 .
Scientific Research Applications
Pancreatic lipase/Carboxylesterase 1-IN-1 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study enzyme inhibition and structure-activity relationships.
Biology: Investigated for its role in lipid metabolism and energy homeostasis.
Medicine: Potential therapeutic agent for the treatment of obesity and hyperlipidemia.
Industry: Utilized in the development of weight management supplements and pharmaceuticals
Mechanism of Action
The mechanism of action of Pancreatic lipase/Carboxylesterase 1-IN-1 involves the inhibition of the active sites of pancreatic lipase and human carboxylesterase 1. This inhibition prevents the hydrolysis of dietary fats and the metabolism of lipids, leading to reduced fat absorption and lipid levels in the body. The compound interacts with the catalytic triad of these enzymes, which includes serine, glutamate, and histidine residues .
Comparison with Similar Compounds
Orlistat: A well-known pancreatic lipase inhibitor used for the treatment of obesity.
Tetrahydrolipstatin: Another pancreatic lipase inhibitor with similar therapeutic applications.
Oleanolic Acid and Ursolic Acid: Natural triterpenoids with inhibitory effects on both pancreatic lipase and human carboxylesterase 1.
Uniqueness: Pancreatic lipase/Carboxylesterase 1-IN-1 is unique due to its dual inhibitory activity against both pancreatic lipase and human carboxylesterase 1. This dual inhibition provides a more comprehensive approach to managing metabolic diseases compared to compounds that target only one of these enzymes .
Properties
Molecular Formula |
C30H44O4 |
---|---|
Molecular Weight |
468.7 g/mol |
IUPAC Name |
(4aS,6aR,6aS,6bR,8aR,12aR,14bS)-11-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-10-oxo-3,4,5,6,6a,7,8,8a,13,14b-decahydro-1H-picene-4a-carboxylic acid |
InChI |
InChI=1S/C30H44O4/c1-25(2)12-14-30(24(33)34)15-13-28(6)18(19(30)16-25)8-9-22-27(5)17-20(31)23(32)26(3,4)21(27)10-11-29(22,28)7/h8,17,19,21-22,31H,9-16H2,1-7H3,(H,33,34)/t19-,21-,22+,27-,28+,29+,30-/m0/s1 |
InChI Key |
OQLDDXDMTOPTDO-QRARIYCASA-N |
Isomeric SMILES |
C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)(C=C(C(=O)C3(C)C)O)C |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(C=C(C(=O)C5(C)C)O)C)C)C2C1)C)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.